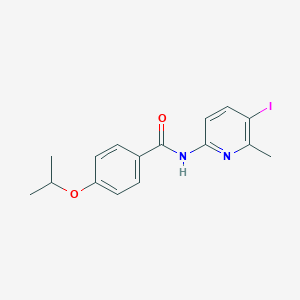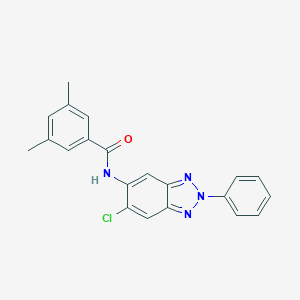
N-(2-adamantyl)-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-2-methoxy-3-methylbenzamide, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood.
作用机制
ADMET inhibits N-(2-adamantyl)-2-methoxy-3-methylbenzamide by binding to the active site of the enzyme, preventing it from degrading endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The mechanism of action of ADMET has been extensively studied, and it has been shown to be a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide.
Biochemical and Physiological Effects:
ADMET has been shown to have various biochemical and physiological effects. By inhibiting N-(2-adamantyl)-2-methoxy-3-methylbenzamide, ADMET increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
实验室实验的优点和局限性
ADMET has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-adamantyl)-2-methoxy-3-methylbenzamide, making it a useful tool for studying the endocannabinoid system. ADMET is also stable and easy to synthesize, making it a cost-effective and reliable compound for lab experiments. However, ADMET has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given when using ADMET in lab experiments to ensure its safety and efficacy.
未来方向
There are several future directions for the study of ADMET. One potential direction is the development of ADMET derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the therapeutic potential of ADMET in various disease models, including pain, inflammation, and neurodegenerative disorders. Additionally, the use of ADMET in combination with other drugs or therapies should be explored to determine its synergistic effects. Finally, the development of ADMET-based diagnostic tools for the detection of N-(2-adamantyl)-2-methoxy-3-methylbenzamide activity in vivo could have significant clinical applications.
合成方法
The synthesis of ADMET involves the reaction of 2-methoxy-3-methylbenzoic acid with 2-adamantanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields ADMET as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of ADMET, making it a cost-effective and reliable method for producing the compound.
科学研究应用
ADMET has been extensively studied for its potential therapeutic applications. As a N-(2-adamantyl)-2-methoxy-3-methylbenzamide inhibitor, ADMET increases the levels of endocannabinoids, which can alleviate pain, reduce inflammation, and improve mood. ADMET has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, ADMET has been studied for its potential use in the treatment of obesity, diabetes, and cancer.
属性
分子式 |
C19H25NO2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-(2-adamantyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H25NO2/c1-11-4-3-5-16(18(11)22-2)19(21)20-17-14-7-12-6-13(9-14)10-15(17)8-12/h3-5,12-15,17H,6-10H2,1-2H3,(H,20,21) |
InChI 键 |
CFHXMPKRUXCIHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2C3CC4CC(C3)CC2C4 |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)

![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)

